molecular formula C15H25NO3 B14346817 [4-(Octyloxy)pyridine-2,6-diyl]dimethanol CAS No. 98828-71-8

[4-(Octyloxy)pyridine-2,6-diyl]dimethanol

Cat. No.: B14346817
CAS No.: 98828-71-8
M. Wt: 267.36 g/mol
InChI Key: FCRVQBJILPANBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(Octyloxy)pyridine-2,6-diyl]dimethanol: is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of an octyloxy group attached to the pyridine ring and two hydroxymethyl groups at the 2 and 6 positions of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(Octyloxy)pyridine-2,6-diyl]dimethanol typically involves the introduction of the octyloxy group to the pyridine ring followed by the addition of hydroxymethyl groups. One common method is the alkylation of 2,6-dihydroxymethylpyridine with octyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxymethyl groups in [4-(Octyloxy)pyridine-2,6-diyl]dimethanol can undergo oxidation to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form derivatives with reduced functional groups.

    Substitution: The octyloxy group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Various alkyl halides or aryl halides in the presence of a base.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of new alkyl or aryl derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Potential use as a ligand in coordination chemistry for the development of metal complexes with biological activity.
  • Investigated for its potential antimicrobial properties.

Medicine:

  • Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry:

  • Utilized in the production of specialty chemicals and materials.
  • Potential applications in the development of novel polymers and coatings.

Mechanism of Action

The mechanism of action of [4-(Octyloxy)pyridine-2,6-diyl]dimethanol depends on its specific application. In coordination chemistry, it acts as a ligand, coordinating with metal ions to form stable complexes. The octyloxy group provides hydrophobic interactions, while the hydroxymethyl groups offer hydrogen bonding capabilities. These interactions can influence the stability and reactivity of the resulting complexes.

Comparison with Similar Compounds

    2,6-Pyridinedimethanol: Lacks the octyloxy group, making it less hydrophobic.

    4-Alkoxypyridine derivatives: Similar structure but with different alkyl groups.

Uniqueness:

  • The presence of the octyloxy group in [4-(Octyloxy)pyridine-2,6-diyl]dimethanol enhances its hydrophobicity, which can be advantageous in certain applications.
  • The combination of hydroxymethyl groups and the octyloxy group provides unique reactivity and interaction profiles compared to other pyridine derivatives.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

98828-71-8

Molecular Formula

C15H25NO3

Molecular Weight

267.36 g/mol

IUPAC Name

[6-(hydroxymethyl)-4-octoxypyridin-2-yl]methanol

InChI

InChI=1S/C15H25NO3/c1-2-3-4-5-6-7-8-19-15-9-13(11-17)16-14(10-15)12-18/h9-10,17-18H,2-8,11-12H2,1H3

InChI Key

FCRVQBJILPANBV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=CC(=NC(=C1)CO)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.